4-isothiocyanato-N-propylbenzenesulfonamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isothiocyanato-N-propylbenzenesulfonamide typically involves the reaction of N-propylbenzenesulfonamide with thiophosgene (CSCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting material to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-Isothiocyanato-N-propylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group (-N=C=S) can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form thiourea, carbamate, and thiocarbamate derivatives, respectively.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of adducts.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: In some cases, catalysts such as bases or acids may be used to enhance the reaction rate.
Major Products Formed
The major products formed from these reactions include thiourea, carbamate, and thiocarbamate derivatives, which have various applications in chemical synthesis and research .
Scientific Research Applications
4-Isothiocyanato-N-propylbenzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-isothiocyanato-N-propylbenzenesulfonamide involves the reactivity of the isothiocyanate group (-N=C=S). This group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to the formation of stable adducts. The compound can inhibit enzyme activity by modifying the active site or by disrupting protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Isothiocyanato-N-methylbenzenesulfonamide
- 4-Isothiocyanato-N-ethylbenzenesulfonamide
- 4-Isothiocyanato-N-butylbenzenesulfonamide
Uniqueness
4-Isothiocyanato-N-propylbenzenesulfonamide is unique due to its specific alkyl chain length (propyl group), which can influence its reactivity and interactions with other molecules. This compound offers a balance between hydrophobicity and reactivity, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
4-isothiocyanato-N-propylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S2/c1-2-7-12-16(13,14)10-5-3-9(4-6-10)11-8-15/h3-6,12H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYHGHJZDGXDPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)N=C=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701263551 | |
Record name | 4-Isothiocyanato-N-propylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701263551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102074-75-9 | |
Record name | 4-Isothiocyanato-N-propylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102074-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Isothiocyanato-N-propylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701263551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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